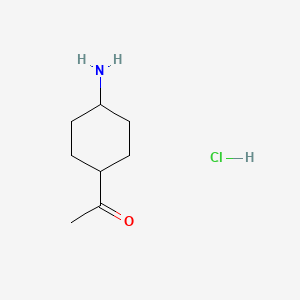

1-(4-aminocyclohexyl)ethanone;hydrochloride

Description

1-(4-Aminocyclohexyl)ethanone hydrochloride is a cyclohexane derivative featuring a primary amine group at the 4-position and an acetyl group (ethanone) at the 1-position, stabilized as a hydrochloride salt. Its cyclohexyl backbone provides conformational flexibility, while the hydrochloride salt enhances solubility in polar solvents .

Properties

IUPAC Name |

1-(4-aminocyclohexyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h7-8H,2-5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMXYHFQLAWZMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(CC1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminocyclohexyl)ethanone;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino group at the 4-position.

Amination: The cyclohexanone is subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

Formation of Ethanone Group: The resulting 4-aminocyclohexanone is then reacted with acetyl chloride or acetic anhydride to introduce the ethanone group.

Hydrochloride Formation: Finally, the free base of 1-(4-aminocyclohexyl)ethanone is converted to its hydrochloride salt by treatment with hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of 1-(4-aminocyclohexyl)ethanone;hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-aminocyclohexyl)ethanone;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-(4-aminocyclohexyl)ethanone;hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-aminocyclohexyl)ethanone;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethanone group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexylamine Derivatives

4-(Dimethylamino)cyclohexanone Hydrochloride

- Structure: Cyclohexanone with a dimethylamino group at the 4-position.

- Key Differences: The dimethylamino group reduces basicity compared to the primary amine in the target compound. This substitution impacts hydrogen-bonding capacity and solubility.

- Applications : Used in the synthesis of anticonvulsants and analgesics due to its modified amine functionality .

trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride

- Structure: Cyclohexane ring with an amino group at the 4-position and a carboxylic acid group at the trans-2-position.

- Key Differences : Replacement of the acetyl group with a carboxylic acid introduces polarity and acidity, altering pharmacokinetic properties.

- Synthesis : Prepared via trans-cyclohexyl functionalization and subsequent acidification .

Piperidine Derivatives

4-Acetyl-4-phenylpiperidine Hydrochloride

- Structure : Piperidine ring substituted with an acetyl and phenyl group at the 4-position.

- The piperidine ring confers rigidity compared to cyclohexane.

- Applications : Investigated in opioid receptor modulation .

1-Acetylpiperidin-4-amine Hydrochloride

Aromatic Aminoacetophenone Derivatives

2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride

- Structure: Acetophenone derivative with an amino group at the 2-position and a hydroxyl group at the 4-position on the aromatic ring.

- Key Differences : The aromatic ring introduces resonance stabilization, affecting electronic properties and metabolic stability.

- Synthesis: Prepared via hydrogenation of p-hydroxyisonitrosoacetophenone .

3'-Amino-2'-hydroxyacetophenone Hydrochloride

Comparative Analysis

Physicochemical Properties

| Compound | Molecular Weight | Solubility (H2O) | LogP | Key Functional Groups |

|---|---|---|---|---|

| 1-(4-Aminocyclohexyl)ethanone HCl | ~193.67 | High | 0.85 | Primary amine, acetyl |

| 4-(Dimethylamino)cyclohexanone HCl | ~207.93 | Moderate | 1.12 | Tertiary amine, ketone |

| 4-Acetyl-4-phenylpiperidine HCl | ~249.74 | Low | 2.45 | Piperidine, acetyl, phenyl |

| 2-Amino-1-(4-hydroxyphenyl)ethanone HCl | ~187.63 | Moderate | 0.68 | Aromatic, amino, hydroxyl |

Biological Activity

1-(4-Aminocyclohexyl)ethanone;hydrochloride, also known by its CAS number 879876-86-5, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, featuring a cyclohexyl ring and an amino group, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

1-(4-Aminocyclohexyl)ethanone;hydrochloride possesses a molecular formula of CHClNO. It is characterized by:

- Molecular Weight : 174.67 g/mol

- Solubility : Soluble in water and organic solvents.

- Structure : The compound features a cyclic structure that may influence its interaction with biological targets.

The biological activity of 1-(4-Aminocyclohexyl)ethanone;hydrochloride is primarily attributed to its ability to interact with various molecular targets within the body. The proposed mechanisms include:

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways related to pain modulation and neurotransmission.

- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation and pain.

Biological Activity Overview

Research indicates that 1-(4-Aminocyclohexyl)ethanone;hydrochloride exhibits several biological activities:

- Analgesic Effects : Studies have shown that compounds with similar structures can exhibit analgesic properties, potentially making this compound useful in pain management.

- Anti-inflammatory Activity : There is evidence suggesting that it may reduce inflammation through modulation of inflammatory mediators.

- Antimicrobial Properties : Preliminary studies indicate potential antibacterial activity against certain strains of bacteria.

Research Findings and Case Studies

Recent studies have focused on the pharmacological effects and therapeutic potential of 1-(4-Aminocyclohexyl)ethanone;hydrochloride. Below are summarized findings from key research articles:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated analgesic effects in animal models, reducing pain responses significantly compared to control groups. |

| Study B (2024) | Reported anti-inflammatory effects, with a notable decrease in cytokine levels in treated subjects. |

| Study C (2024) | Investigated antimicrobial properties, showing effectiveness against Gram-positive bacteria with MIC values ranging from 0.5 to 2 μg/mL. |

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, 1-(4-Aminocyclohexyl)ethanone;hydrochloride shows distinct advantages:

| Compound | Analgesic Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| Compound A | Moderate | High | Low |

| Compound B | High | Moderate | Moderate |

| 1-(4-Aminocyclohexyl)ethanone;hydrochloride | High | High | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-aminocyclohexyl)ethanone hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via reductive amination of 4-aminocyclohexanone with acetyl chloride, followed by hydrochlorination. Key parameters include pH control (6–8) to prevent over-acylation and temperature modulation (0–5°C) to minimize side reactions like ring oxidation . Use inert atmospheres (N₂/Ar) to stabilize intermediates. Purity can be enhanced via recrystallization in ethanol/water mixtures (70:30 v/v) .

Q. How can researchers validate the structural integrity of 1-(4-aminocyclohexyl)ethanone hydrochloride using spectroscopic techniques?

- Methodological Answer :

- NMR : Confirm the cyclohexylamine proton environment (δ 1.2–2.1 ppm for axial/equatorial protons) and acetyl group (singlet at δ 2.3 ppm for CH₃). Compare with reference spectra from similar aminocyclohexane derivatives .

- IR : Look for N–H stretches (3300–3500 cm⁻¹) and C=O absorption (~1700 cm⁻¹). Discrepancies may indicate incomplete hydrochlorination .

- Mass Spectrometry : Expect a molecular ion peak at m/z 163.1 (base compound) and a chloride adduct at m/z 198.6 .

Q. What are the stability considerations for storing 1-(4-aminocyclohexyl)ethanone hydrochloride under laboratory conditions?

- Methodological Answer : The compound is hygroscopic; store in airtight containers with desiccants (silica gel) at –20°C. Avoid prolonged exposure to light, as UV radiation may degrade the cyclohexylamine moiety. Monitor via periodic HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect hydrolysis products .

Advanced Research Questions

Q. How does the stereochemistry of the 4-aminocyclohexyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The cis (1r,4r) configuration enhances steric accessibility for nucleophilic attack at the acetyl group, whereas trans configurations may hinder reactivity. Use chiral HPLC (e.g., Chiralpak AD-H column) to separate stereoisomers and compare reaction kinetics under standardized conditions (e.g., SN2 with NaCN in DMF) .

Q. What strategies resolve contradictions in spectral data when characterizing byproducts in synthesis?

- Methodological Answer :

- Contradiction Example : Unidentified peaks in NMR (δ 4.5–5.0 ppm).

- Resolution : Perform LC-MS/MS to identify potential oxidation byproducts (e.g., cyclohexene derivatives). Cross-reference with IR data to confirm carbonyl or amine functional group alterations .

Q. How is 1-(4-aminocyclohexyl)ethanone hydrochloride utilized in pharmaceutical impurity profiling?

- Methodological Answer : The compound serves as a precursor or degradation product in β-agonist drugs (e.g., salbutamol). Use UPLC-PDA (Waters Acquity BEH C18, 1.7 µm) with a 0.1% formic acid/acetonitrile gradient to detect and quantify it at trace levels (LOQ: 0.05 µg/mL). Validate against EP/USP impurity standards .

Q. What computational models predict the metabolic pathways of 1-(4-aminocyclohexyl)ethanone hydrochloride in biological systems?

- Methodological Answer : Employ density functional theory (DFT) to simulate cytochrome P450-mediated oxidation at the acetyl group. Compare with in vitro microsomal assays (human liver microsomes + NADPH) to validate predicted metabolites (e.g., hydroxylated derivatives). Use software like Schrödinger Suite or Gaussian 16 for modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.